2,2-Bis-(4-cyanatophenyl)propane
Overview
Description
2,2-Bis-(4-cyanatophenyl)propane is a chemical compound with the molecular formula C17H14N2O2This compound is characterized by its white to almost white powder or crystalline appearance and has a melting point of approximately 80°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Bis-(4-cyanatophenyl)propane is synthesized through the reaction of bisphenol A with cyanogen bromide in the presence of a base. The reaction typically occurs in an organic solvent such as acetone or methyl ethyl ketone. The process involves the formation of cyanate esters from the hydroxyl groups of bisphenol A .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to achieve the desired quality for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2,2-Bis-(4-cyanatophenyl)propane undergoes various chemical reactions, including:
Cyclotrimerization: This reaction involves the formation of triazine rings through the cyclotrimerization of cyanate esters.
Polymerization: The compound can polymerize to form high-performance thermosetting resins.
Substitution Reactions: It can undergo nucleophilic substitution reactions with suitable reagents
Common Reagents and Conditions
Cyclotrimerization: Typically occurs under heating conditions, often in the presence of catalysts such as transition metal complexes.
Polymerization: Requires curing agents and can be initiated by heat or radiation.
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols
Major Products Formed
Triazine-based Polymers: Formed through cyclotrimerization.
Thermosetting Resins: Result from polymerization reactions.
Substituted Derivatives: Produced through nucleophilic substitution
Scientific Research Applications
2,2-Bis-(4-cyanatophenyl)propane has a wide range of applications in scientific research and industry:
Chemistry: Used as a monomer in the synthesis of high-performance polymers and resins.
Biology: Employed in the development of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced composite materials, electronic components, and coatings
Mechanism of Action
The primary mechanism of action for 2,2-Bis-(4-cyanatophenyl)propane involves the cyclotrimerization of cyanate esters to form triazine rings. This reaction is facilitated by the presence of catalysts and elevated temperatures. The resulting triazine-based polymers exhibit high thermal stability, low dielectric constant, and excellent mechanical properties .
Comparison with Similar Compounds
Similar Compounds
2,2-Bis-(4-cyanatophenyl)hexafluoropropane: A cyanate derivative of bisphenol AF.
1,1-Dichloro-2,2-(4-cyanatophenyl)ethylene: A cyanate derivative of bisphenol C.
2-(4’-Cyanatophenyl)-2-[4-(4’-cyanatophenyl)phenyl]propane: Another cyanate ester with similar properties
Uniqueness
2,2-Bis-(4-cyanatophenyl)propane is unique due to its ability to form highly crosslinked polymers with exceptional thermal and mechanical properties. Its versatility in various chemical reactions and applications in high-performance materials make it a valuable compound in both research and industry .
Properties
IUPAC Name |
[4-[2-(4-cyanatophenyl)propan-2-yl]phenyl] cyanate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-17(2,13-3-7-15(8-4-13)20-11-18)14-5-9-16(10-6-14)21-12-19/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZMUXQJTGRNHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC#N)C2=CC=C(C=C2)OC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25722-66-1 | |
Record name | Cyanic acid, C,C′-[(1-methylethylidene)di-4,1-phenylene] ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25722-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60893753 | |
Record name | 1,3-Bis(4-cyanophenyl)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60893753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
Record name | Cyanic acid, C,C'-[(1-methylethylidene)di-4,1-phenylene] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1156-51-0, 25722-66-1 | |
Record name | Bisphenol A dicyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1156-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyanic acid, C,C'-((1-methylethylidene)di-4,1-phenylene) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001156510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyanic acid, C,C'-((1-methylethylidene)di-4,1-phenylene) ester, homopolymer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025722661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyanic acid, C,C'-[(1-methylethylidene)di-4,1-phenylene] ester, homopolymer | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyanic acid, C,C'-[(1-methylethylidene)di-4,1-phenylene] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Bis(4-cyanophenyl)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60893753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-isopropylidenediphenyl dicyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.264 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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